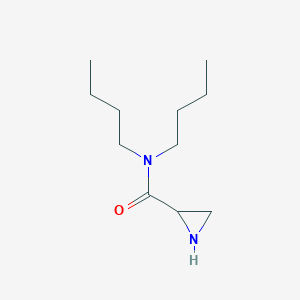
1-(Bromomethyl)-2-(2-nitrophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-2-(2-nitrophenoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a bromomethyl group and a nitrophenoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2-(2-nitrophenoxy)benzene typically involves the bromination of a methyl group on a benzene ring followed by the introduction of a nitrophenoxy group. One common method is:
Bromination: The starting material, 2-(2-nitrophenoxy)toluene, is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromomethyl group.
Nitration: Alternatively, the compound can be synthesized by first nitrating a bromomethylbenzene derivative to introduce the nitrophenoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and nitration reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-2-(2-nitrophenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of azide or thiocyanate derivatives.
Reduction: Formation of 1-(Aminomethyl)-2-(2-nitrophenoxy)benzene.
Oxidation: Formation of 1-(Carboxymethyl)-2-(2-nitrophenoxy)benzene.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a labeling reagent.
Medicine: Exploration as a precursor for pharmaceuticals or diagnostic agents.
Industry: Utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-2-(2-nitrophenoxy)benzene would depend on its specific application. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)-2-(2-nitrophenoxy)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-2-(4-nitrophenoxy)benzene: Similar structure but with the nitrophenoxy group in a different position on the benzene ring.
1-(Bromomethyl)-2-(2-aminophenoxy)benzene: Similar structure but with an aminophenoxy group instead of a nitrophenoxy group.
Uniqueness
1-(Bromomethyl)-2-(2-nitrophenoxy)benzene is unique due to the specific positioning of the bromomethyl and nitrophenoxy groups, which can influence its reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring can lead to interesting chemical behavior and diverse reactivity.
Eigenschaften
CAS-Nummer |
89914-07-8 |
|---|---|
Molekularformel |
C13H10BrNO3 |
Molekulargewicht |
308.13 g/mol |
IUPAC-Name |
1-(bromomethyl)-2-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H10BrNO3/c14-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15(16)17/h1-8H,9H2 |
InChI-Schlüssel |
NRPJVDJXJYFHKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CBr)OC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)


![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene](/img/structure/B14381769.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
![2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381772.png)

![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)
![N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine](/img/structure/B14381784.png)

